1,4,5,6-Tetrahydropyrimidin-2-amine

Übersicht

Beschreibung

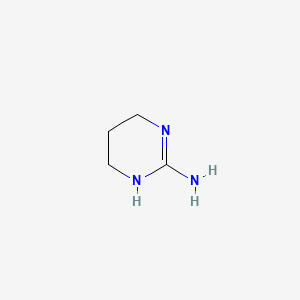

Tetrahydro-2-pyrimidinylidenamin ist eine heterocyclische Verbindung mit der Summenformel C4H9N3. Es ist ein Derivat von Pyrimidin, einem sechsgliedrigen Ring, der zwei Stickstoffatome an den Positionen 1 und 3 enthält.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tetrahydro-2-pyrimidinylidenamin beinhaltet typischerweise Cyclisierungsreaktionen. Eine gängige Methode ist der [3+3]-Cyclisierungsprozess, bei dem dreikohlenstoff- und dreistickstoffhaltige Einheiten kombiniert werden, um den Pyrimidinring zu bilden. Ein weiterer Ansatz ist die [4+2]-Cyclisierung, die die Reaktion einer vierkohlenstoffhaltigen Einheit mit einer zweistickstoffhaltigen Einheit beinhaltet. Diese Reaktionen erfordern häufig spezifische Katalysatoren und Bedingungen, wie z. B. erhöhte Temperaturen und das Vorhandensein einer Base oder Säure, um die Cyclisierung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tetrahydro-2-pyrimidinylidenamin kann großtechnische Cyclisierungsreaktionen unter optimierten Bedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-pyrimidin-2-ylideneamine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where three-carbon and three-nitrogen units are combined to form the pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-nitrogen unit. These reactions often require specific catalysts and conditions, such as elevated temperatures and the presence of a base or acid to facilitate the cyclization .

Industrial Production Methods

Industrial production of tetrahydro-pyrimidin-2-ylideneamine may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tetrahydro-2-pyrimidinylidenamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Halogene (z. B. Chlor). Die Reaktionsbedingungen können je nach dem gewünschten Produkt variieren, beinhalten aber häufig kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von Tetrahydro-2-pyrimidinylidenamin beispielsweise Pyrimidinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen liefern, während die Reduktion gesättigtere Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Tetrahydro-2-pyrimidinylidenamin hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und als Ligand in der Koordinationschemie verwendet.

Medizin: Es wird laufend geforscht, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Tetrahydro-2-pyrimidinylidenamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es kann als Inhibitor oder Aktivator von Enzymen wirken, an aktive Stellen binden und deren Aktivität verändern. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,4,5,6-Tetrahydropyrimidin-2-amine serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for potential therapeutic effects against several diseases.

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant antimicrobial properties. For instance, compounds modified at the 2-position have been tested against bacterial strains with promising results.

- Anticancer Properties : Research indicates that some tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. Mechanistic studies suggest that these compounds may interfere with specific cellular pathways involved in tumor growth.

Biological Research

The compound is also investigated for its interactions with biological macromolecules:

- Enzyme Inhibition : Specific derivatives of this compound have been identified as inhibitors of key enzymes involved in metabolic pathways. For example, studies have demonstrated inhibition of certain kinases that play roles in cancer progression.

- Receptor Binding : The compound's ability to bind to various receptors makes it an interesting candidate for drug development. Ongoing research focuses on its binding affinities and the resulting biological effects.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry:

- Catalysis : The compound can act as a catalyst in organic reactions, facilitating the synthesis of more complex molecules.

- Material Science : Its unique properties allow it to be used in developing new materials with specific functionalities.

Comparative Data Table

The following table summarizes the unique features and applications of various derivatives of this compound:

| Compound Name | Structure Features | Applications |

|---|---|---|

| 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine | Contains pyrazole moiety | Antimicrobial and anticancer activity |

| 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine | Ethyl substituents enhance lipophilicity | Pharmaceutical development |

| 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine | Methyl group at position 1 | Versatile applications in organic synthesis |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydropyrimidine derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that certain modifications at the 2-position significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) focused on the inhibitory effects of tetrahydropyrimidine derivatives on protein kinases involved in cancer signaling pathways. The study demonstrated that specific compounds could reduce kinase activity by up to 70%, suggesting potential for therapeutic development.

Wirkmechanismus

The mechanism of action of tetrahydro-pyrimidin-2-ylideneamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Tetrahydro-2-pyrimidinylidenamin ähneln, gehören:

- 1,4,5,6-Tetrahydro-2-pyrimidinamin

- 2-Amino-1,4,5,6-tetrahydropyrimidin

- 3,6-Dinitropyrazolo[1,5-a]pyrimidin-5,7-diamin

- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-on

Einzigartigkeit

Tetrahydro-2-pyrimidinylidenamin ist aufgrund seiner spezifischen Struktur und Reaktivität einzigartig.

Biologische Aktivität

1,4,5,6-Tetrahydropyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Synthesis

This compound is a bicyclic compound that belongs to the pyrimidine family. Its synthesis typically involves multi-step reactions starting from readily available precursors such as 2-amino-4,6-dihydroxypyrimidine. Various derivatives have been synthesized to enhance biological activity and selectivity for specific targets.

Synthesis Overview

- Starting Materials : 2-amino-4,6-dihydroxypyrimidine and arylamines.

- Methodology : Multi-step synthesis involving protection of amines, cyclization, and substitution reactions.

- Yield : Compounds are often obtained with yields ranging from 71% to 98% .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Certain synthesized compounds have shown potent antibacterial effects against Klebsiella species with IC50 values ranging from 1.1 to 2 mg/mL .

Anti-inflammatory Properties

Several studies have focused on the anti-inflammatory potential of this compound:

- In Vivo Studies : Compounds such as N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide demonstrated a suppression of inflammatory responses by approximately 46% in animal models .

- Molecular Docking Studies : These compounds showed favorable interactions with COX enzymes (COX-1 and COX-2), indicating their potential as selective COX inhibitors .

Antioxidant Activity

The antioxidant capabilities of tetrahydropyrimidine derivatives have been explored:

- DPPH Assays : Certain derivatives exhibited excellent antioxidant activity with IC50 values significantly lower than that of ascorbic acid .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

- Muscarinic Agonist Activity : Some tetrahydropyrimidine derivatives demonstrated selective agonist activity at muscarinic m1 receptors, which are implicated in cognitive function and memory enhancement . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Study on Anti-inflammatory Activity

A study conducted by Horishny et al. synthesized several 1,4,5,6-tetrahydropyrimidine derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The best-performing compounds were shown to inhibit inflammation effectively while maintaining minimal side effects compared to traditional NSAIDs .

Study on Antimicrobial Efficacy

Another significant study evaluated the antibacterial activity of various tetrahydropyrimidine derivatives against clinical strains of bacteria. The results indicated that some compounds had potent activity against resistant strains of Klebsiella, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHDFSFYZKSKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391075 | |

| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41078-65-3 | |

| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.